N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride
CAS No.: 1261232-70-5
Cat. No.: VC8063786
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261232-70-5 |
|---|---|
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19ClN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H |
| Standard InChI Key | HBOJSMCFWKBEPJ-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl |
| Canonical SMILES | CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl |
Introduction
Chemical Properties and Structural Features
Molecular Identity
The compound is characterized by a piperidine ring substituted with a 4-chlorobenzyl group and a methyl group at the nitrogen atom. Its hydrochloride salt enhances solubility and stability in aqueous solutions. Key identifiers include:
The structure includes a six-membered piperidine ring with a tertiary amine group, a 4-chlorobenzyl substituent, and a methyl group. The hydrochloride counterion is crucial for its ionic nature and bioavailability.
Synthesis and Manufacturing
Challenges and Scalability
Industrial production requires optimization of reaction conditions to minimize side products and improve yield. For instance, the use of chiral resolution or enantioselective catalysts may be necessary to isolate specific enantiomers.
Mechanisms of Action and Biological Activity
Neurotransmitter Modulation
The compound interacts with central nervous system (CNS) targets, including dopamine and serotonin receptors. Its 4-chlorobenzyl group facilitates binding to hydrophobic pockets in G-protein-coupled receptors (GPCRs), while the piperidine ring enhances affinity for amine-binding sites .
Enzyme Inhibition
Related compounds, such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, show moderate acetylcholinesterase (AChE) inhibition, suggesting potential applications in Alzheimer’s disease research .
Comparative Biological Activity
| Hazard | Mitigation Strategy |
|---|---|
| Inhalation | Use fume hood; avoid dust generation |
| Skin Contact | Wear gloves; wash with soap and water |
| Eye Contact | Flush with water; seek medical attention |
| Spill/Disposal | Neutralize with sodium bicarbonate; dispose per regulations |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block for CNS-targeted drugs, including:
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Antidepressants: Modulation of serotonin/norepinephrine pathways.
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Antipsychotics: Interaction with dopamine D2 receptors.
Material Science
Its structure lends itself to polymer synthesis or catalytic applications, though research in this area is nascent.
Future Research Directions
Unexplored Targets
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Opioid Receptors: Potential analgesic properties, as seen in morpholine derivatives .
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Protein Degradation: Application in PROTACs (proteolysis-targeting chimeras) .
Optimization Challenges
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Selectivity: Differentiating activity between CNS and off-target receptors.
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Metabolic Stability: Reducing hepatic clearance to improve bioavailability.
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